molecular formula C10H6I2O2 B2897483 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 359644-42-1

3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2897483
CAS No.: 359644-42-1
M. Wt: 411.965
InChI Key: IUHGJAGFTFRDBU-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6I2O2. It is characterized by the presence of two iodine atoms and a prop-2-yn-1-yloxy group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Properties

IUPAC Name

3,5-diiodo-2-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHGJAGFTFRDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1I)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the iodination of 2-(prop-2-yn-1-yloxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The iodine atoms and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of two iodine atoms at specific positions on the benzaldehyde ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

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